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molecular formula C6H5NO4 B145892 4-Nitrocatechol CAS No. 3316-09-4

4-Nitrocatechol

Cat. No. B145892
M. Wt: 155.11 g/mol
InChI Key: XJNPNXSISMKQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035423

Procedure details

Further, the 3,4-dialkoxyanilines of formula I are obtained according to the invention in a yield of about 70% or more of the theoretical amount calculated on pyrocatechol whereas according to a known method comprising dibenzoylation of pyrocatechol, nitration of the pyrocatechol dibenzoate, hydrolysis 4-nitropyrocatechol dibenzoate, successive introduction of alkyl groups R1 and R2 into 4-nitropyrocatechol and reduction of 3,4-dialkoxy-nitrobenzene the 3,4dialkoxyanilines of formula I are obtained in a yield of less than 50% of the theoretical amount calculated on pyrocatechol.
[Compound]
Name
3,4-dialkoxyanilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-nitropyrocatechol dibenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C(=CC=CC=1)O)O.C(OC1C(=CC=CC=1)OC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C([O:41][C:42]1[C:43](=[CH:53][C:54]([N+:57]([O-:59])=[O:58])=[CH:55][CH:56]=1)[O:44]C(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[N+:57]([C:54]1[CH:53]=[C:43]([OH:44])[C:42](=[CH:56][CH:55]=1)[OH:41])([O-:59])=[O:58]

Inputs

Step One
Name
3,4-dialkoxyanilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=1C(OC(C2=CC=CC=C2)=O)=CC=CC1
Name
4-nitropyrocatechol dibenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=1C(OC(C2=CC=CC=C2)=O)=CC(=CC1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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